molecular formula C11H16O3 B13310334 2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione

2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B13310334
M. Wt: 196.24 g/mol
InChI Key: BJXVCIQYRGDCLI-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione is a chemical compound known for its unique structure and reactivity It belongs to the class of cyclohexane derivatives and is characterized by the presence of an ethoxymethylidene group attached to a cyclohexane ring with two keto groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of ethyl acetoacetate with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.

    Substitution: The ethoxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethoxymethylidene)-3-oxo esters: These compounds share a similar ethoxymethylidene group and exhibit comparable reactivity.

    Diethyl 2-ethoxymethylidenemalonate: This compound is used in similar synthetic applications and undergoes analogous reactions.

    Ethyl 2-ethoxymethylidenecyanoacetate: Another related compound with similar structural features and reactivity.

Uniqueness

2-(Ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione is unique due to its cyclohexane core and the presence of two keto groups, which confer distinct reactivity and stability. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(ethoxymethylidene)-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C11H16O3/c1-4-14-7-8-9(12)5-11(2,3)6-10(8)13/h7H,4-6H2,1-3H3

InChI Key

BJXVCIQYRGDCLI-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C(=O)CC(CC1=O)(C)C

Origin of Product

United States

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